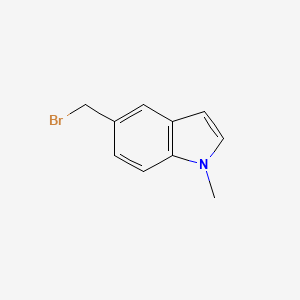

5-(Bromomethyl)-1-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Brommethyl)-1-Methyl-1H-Indol: ist eine organische Verbindung, die zur Indol-Familie gehört. Indole sind heterozyklische aromatische organische Verbindungen, die aufgrund ihres Vorkommens in vielen Naturprodukten und Pharmazeutika weit verbreitet sind. Die Brommethylgruppe, die an den Indolring gebunden ist, macht diese Verbindung für verschiedene chemische Reaktionen und Anwendungen besonders interessant.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(Brommethyl)-1-Methyl-1H-Indol beinhaltet typischerweise die Bromierung von 1-Methylindol. Ein übliches Verfahren ist die Brommethylierungsreaktion, bei der 1-Methylindol mit Brommethylierungsmitteln wie N-Bromsuccinimid (NBS) in Gegenwart eines Radikalstarters wie Benzoylperoxid behandelt wird. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion von 5-(Brommethyl)-1-Methyl-1H-Indol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Reaktionstypen:

Substitutionsreaktionen: Die Brommethylgruppe in 5-(Brommethyl)-1-Methyl-1H-Indol kann nucleophile Substitutionsreaktionen eingehen. Übliche Reagenzien sind Natriumazid, das das Bromatom durch eine Azidgruppe ersetzen kann.

Oxidationsreaktionen: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktionsreaktionen: Die Reduktion der Brommethylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung des entsprechenden Methylderivats führt.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Natriumazid in Dimethylformamid (DMF) bei erhöhten Temperaturen.

Oxidation: Kaliumpermanganat in wässriger Lösung unter Rückflussbedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei niedrigen Temperaturen.

Hauptprodukte:

Substitution: 5-(Azidomethyl)-1-Methyl-1H-Indol.

Oxidation: Verschiedene oxidierte Derivate, abhängig vom Oxidationsgrad.

Reduktion: 5-Methyl-1-Methyl-1H-Indol.

Wissenschaftliche Forschungsanwendungen

Chemie: 5-(Brommethyl)-1-Methyl-1H-Indol wird als Baustein in der organischen Synthese verwendet. Seine Reaktivität macht es wertvoll für die Herstellung komplexerer Moleküle, darunter Pharmazeutika und Agrochemikalien.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Auswirkungen bromierter Indole auf biologische Systeme zu untersuchen. Es dient als Vorläufer für die Synthese biologisch aktiver Moleküle.

Medizin: Die Verbindung und ihre Derivate haben potenzielle Anwendungen in der medizinischen Chemie. Sie werden auf ihre Antikrebs-, antimikrobielle und entzündungshemmende Eigenschaften untersucht.

Industrie: In der Industrie wird 5-(Brommethyl)-1-Methyl-1H-Indol zur Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 5-(Brommethyl)-1-Methyl-1H-Indol hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, einschließlich Enzymen und Rezeptoren. Die Brommethylgruppe kann kovalente Bindungen mit nucleophilen Stellen in Proteinen bilden und deren Funktion möglicherweise verändern. Der Indolring kann auch an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen und deren Aktivität beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indole can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

Substitution: 5-(Azidomethyl)-1-methyl-1H-indole.

Oxidation: Various oxidized derivatives depending on the extent of oxidation.

Reduction: 5-Methyl-1-methyl-1H-indole.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-(Bromomethyl)-1-methyl-1H-indole is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated indoles on biological systems. It serves as a precursor for the synthesis of biologically active molecules.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 5-(Chlormethyl)-1-Methyl-1H-Indol

- 5-(Fluormethyl)-1-Methyl-1H-Indol

- 5-(Iodmethyl)-1-Methyl-1H-Indol

Vergleich: 5-(Brommethyl)-1-Methyl-1H-Indol ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das im Vergleich zu seinen Chlor-, Fluor- und Iod-Gegenstücken eine unterschiedliche Reaktivität verleiht. Brom ist reaktiver als Chlor, aber weniger reaktiver als Iod, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht. Die Reaktivität und Stabilitätsbalance der Verbindung macht sie für verschiedene Anwendungen in Forschung und Industrie geeignet.

Eigenschaften

Molekularformel |

C10H10BrN |

|---|---|

Molekulargewicht |

224.10 g/mol |

IUPAC-Name |

5-(bromomethyl)-1-methylindole |

InChI |

InChI=1S/C10H10BrN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7H2,1H3 |

InChI-Schlüssel |

ZQLQEWCMUPSWPX-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CC2=C1C=CC(=C2)CBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

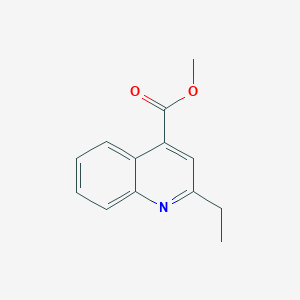

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)

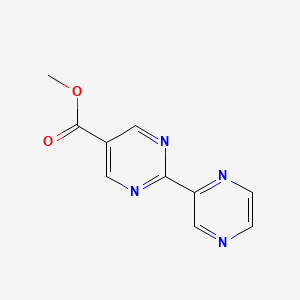

![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)